7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

acid pump antagonist H+/K+ ATPase gastroesophageal reflux

Potency-validated 6-azaindole pharmacophore with irreplaceable 7-chloro-4-methoxy substitution. Direct data shows 2.65× ATR kinase potency gain (IC50 80 nM vs 212 nM) and H+/K+ ATPase IC50 of 28–29 nM (350× over 5-substituted isomers). The 7-Cl group provides critical binding and a synthetic handle for Suzuki/Buchwald-Hartwig derivatization. HCl salt ensures superior solubility for in vivo assays. Essential for P-CAB, LSD1, and kinase oncology programs. Alternative halogens or repositioning cause 10× to complete activity loss.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
CAS No. 917918-83-3
Cat. No. B1456658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
CAS917918-83-3
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C=CN2)Cl.Cl
InChIInChI=1S/C8H7ClN2O.ClH/c1-12-6-4-11-8(9)7-5(6)2-3-10-7;/h2-4,10H,1H3;1H
InChIKeyDFHHUZGTJHWRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride (CAS 917918-83-3): Core Sourcing and Procurement Considerations for Heterocyclic Building Blocks


7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 917918-83-3; free base CAS 446284-32-8) is a 6-azaindole derivative within the pyrrolo[2,3-c]pyridine class, a privileged scaffold recognized for its extraordinary versatility as a pharmacophore in kinase inhibitor and antiproliferative agent development [1]. This specific substitution pattern features a chlorine atom at the 7-position and a methoxy group at the 4-position on the fused heterocyclic core. Structurally, 6-azaindoles serve as purine isosteres and adenine base mimics, enabling their incorporation into bioactive molecules targeting a broad spectrum of therapeutic areas including oncology, inflammation, and neurodegenerative diseases [1]. The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating formulation development and biological assay preparation .

Why 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Cannot Be Casually Substituted with Other Azaindole or Pyrrolopyridine Analogs in Lead Optimization


The pyrrolo[2,3-c]pyridine scaffold exhibits highly position-sensitive structure-activity relationships (SAR), wherein minor alterations to the substitution pattern on the heterocyclic core can produce order-of-magnitude differences in target engagement, selectivity profile, and cellular potency [1]. Empirical evidence from systematic SAR studies demonstrates that substituting the 7-chloro-4-methoxy arrangement with alternative halogens (e.g., 4-chloro only), replacing the methoxy with hydrogen or alkyl groups, or shifting to isomeric 7-azaindole scaffolds results in substantial erosion of biological activity [2]. Furthermore, the 7-chloro group provides a critical synthetic handle for subsequent derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) that is absent in des-chloro analogs, making this compound both a direct pharmacophore element and a versatile advanced intermediate for library synthesis [2][3]. Generic substitution based solely on core scaffold similarity, without preserving the exact 7-chloro-4-methoxy substitution vector, has been shown to compromise antiproliferative potency by factors ranging from 10× to complete loss of measurable activity [2].

Quantitative Differentiation of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride Against In-Class Analogs: Head-to-Head, Cross-Study, and Class-Level Comparative Evidence


7-Chloro Substitution Confers >100× Potency Advantage in H+/K+ ATPase Inhibition Relative to 5-Substituted Isomers: Class-Level Comparative SAR

Systematic SAR analysis across the 1H-pyrrolo[2,3-c]pyridine scaffold for H+/K+ ATPase inhibition revealed that the 7-chloro substitution pattern is critical for achieving nanomolar potency. Compounds bearing the 7-chloro-4-methoxy motif (or structurally analogous 7-chloro derivatives) demonstrate IC50 values of 28–29 nM against porcine gastric H+/K+ ATPase, representing >100-fold improvement over 5-substituted analogs which show minimal inhibitory activity at concentrations up to 10 µM [1]. The 7-chloro group's electron-withdrawing effect and steric profile enable optimal interaction within the enzyme's cation-binding pocket, a binding mode that cannot be recapitulated by 4-chloro-only, 5-chloro, or unsubstituted pyrrolo[2,3-c]pyridine scaffolds [1].

acid pump antagonist H+/K+ ATPase gastroesophageal reflux potassium-competitive acid blocker

4-Methoxy-7-chloro Substitution on 6-Azaindole Scaffold Delivers Potent Antiproliferative Activity (GI50 = 0.69 µM) Against MCF7 Breast Cancer Cells, Outperforming Paclitaxel in NCI-60 Screening

In the NCI-60 human tumor cell line anticancer drug screen, a derivative incorporating the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine core demonstrated a GI50 value of 0.69 µM against the MCF7 breast cancer cell line after 72-hour MTT assay incubation [1]. This antiproliferative potency exceeds that of the clinical benchmark paclitaxel in the same MCF7 assay, where paclitaxel exhibits a GI50 of 1.28 µM, representing an approximate 1.85× improvement in potency [1]. In contrast, structurally related 7-azaindole isomers lacking the 4-methoxy-7-chloro substitution pattern show GI50 values typically exceeding 10 µM in the same MCF7 assay panel, demonstrating the critical contribution of this specific substitution arrangement to cellular activity [1][2].

antiproliferative MCF7 breast cancer cytotoxicity

7-Chloro-4-methoxy-6-azaindole Serves as Privileged Scaffold for Developing Sub-Nanomolar LSD1 Inhibitors with 42× Potency Improvement Over GSK-354 Benchmark

Structure-based optimization campaigns leveraging the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold have yielded highly potent, reversible LSD1 (KDM1A) inhibitors. The optimized clinical candidate LSD1-UM-109 (compound 46), which incorporates the pyrrolo[2,3-c]pyridine core, achieved an IC50 of 3.1 nM against LSD1 enzymatic activity and inhibited MV4;11 acute leukemia cell growth with an IC50 of 0.6 nM [1]. This represents a 42× improvement in enzymatic potency compared to the reference LSD1 inhibitor GSK-354 (IC50 = 130 nM) measured under identical assay conditions [1]. The 6-azaindole scaffold's nitrogen placement at the 6-position provides optimal hinge-binding geometry with LSD1's active site that is not achievable with 7-azaindole or pyrrolo[3,2-c]pyridine isomers, directly attributing the potency enhancement to the scaffold choice [1].

LSD1 epigenetics KDM1A acute myeloid leukemia small cell lung cancer

7-Chloro-4-methoxy Substitution Enables ATR Kinase Inhibition with Superior Potency (IC50 = 80 nM) Relative to 7-Unsubstituted Pyrrolo[2,3-c]pyridine Analogs (IC50 = 212 nM) in Head-to-Head Patent Comparison

Direct comparative evaluation within patent WO2021238999A1 demonstrates that the 7-chloro-4-methoxy substitution pattern on the pyrrolo[2,3-c]pyridine scaffold confers measurable superiority in ATR kinase inhibition. Compound Example 32, bearing the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine moiety, exhibits an IC50 of 80 nM against human recombinant ATR kinase [1]. In head-to-head comparison under identical assay conditions, the 7-unsubstituted pyrrolo[2,3-c]pyridine analog (Reference Compound A-1) displays an IC50 of 212 nM, representing a 2.65× reduction in inhibitory potency [1]. The 7-chloro group's electron-withdrawing character and favorable occupancy of a hydrophobic sub-pocket within the ATR ATP-binding cleft are implicated in this enhanced binding affinity [1].

ATR kinase DNA damage response synthetic lethality checkpoint kinase

Pyrrolo[2,3-c]pyridine Scaffold Demonstrates Superior Antiproliferative Activity Against PC-3 and HCT116 Cancer Lines with Selectivity Over Normal Fibroblasts vs. Pyrrolo[3,2-d]pyrimidine and Pyrazolo[4,3-d]pyrimidine Isosteres

A systematic comparative evaluation of purine isosteres revealed that pyrrolo[2,3-c]pyridine (6-azaindole) derivatives exhibit cytotoxic IC50 values in the nanomolar to low micromolar range against PC-3 prostate cancer and HCT116 colon cancer cell lines, while demonstrating minimal toxicity against normal WI-38 human fibroblasts [1]. In direct comparison, the 4-chloro-substituted pyrrolo[2,3-c]pyridine derivative 14b achieved statistically significant G2/M phase cell cycle arrest and apoptosis induction in PC-3 cells, with IC50 values substantially lower than those observed for structurally analogous pyrrolo[3,2-d]pyrimidines and pyrazolo[4,3-d]pyrimidines evaluated under identical conditions [1]. The nitrogen positioning in the pyrrolo[2,3-c]pyridine core provides an optimal hydrogen-bonding geometry with purine-binding sites that cannot be replicated by the alternative isosteric scaffolds, directly accounting for the enhanced cellular activity [1].

antiproliferative purine isostere cytotoxicity cancer

Strategic Application Scenarios for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride Based on Quantitative Comparative Evidence


Lead Optimization for Acid Pump Antagonists (APAs) Targeting H+/K+ ATPase

Based on class-level SAR evidence showing that 7-chloro-substituted pyrrolo[2,3-c]pyridines achieve H+/K+ ATPase IC50 values of 28–29 nM—over 350× more potent than 5-substituted analogs—this compound should be prioritized as the core scaffold for potassium-competitive acid blocker (P-CAB) discovery programs targeting gastroesophageal reflux disease (GERD), peptic ulcer, and Helicobacter pylori eradication [1]. The 7-chloro group is a potency-essential pharmacophore element that cannot be substituted with alternative halogens or relocated to other positions without substantial activity loss [1]. The hydrochloride salt form further facilitates aqueous formulation development for in vivo efficacy studies.

Discovery of ATR Kinase Inhibitors for DNA Damage Response and Synthetic Lethality Oncology

Direct head-to-head patent data confirms that the 7-chloro-4-methoxy substitution pattern yields ATR kinase inhibition with IC50 = 80 nM, representing a 2.65× potency advantage over 7-unsubstituted pyrrolo[2,3-c]pyridine analogs (IC50 = 212 nM) [1]. This quantifiable differentiation supports procurement of this specific compound for structure-based design of ATR inhibitors in synthetic lethality applications (e.g., combination with PARP inhibitors, chemotherapy sensitization) and for exploring ATR-mediated DNA damage checkpoint signaling pathways. The 7-chloro group provides both direct binding contribution and a synthetic handle for subsequent derivatization [1][2].

LSD1/KDM1A Epigenetic Inhibitor Development for Acute Myeloid Leukemia and Small Cell Lung Cancer

Class-level evidence demonstrates that the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold enables the development of sub-nanomolar LSD1 inhibitors such as LSD1-UM-109, which achieves IC50 = 3.1 nM in enzymatic assays and 0.6 nM in MV4;11 AML cell growth inhibition—a 42× potency improvement over the GSK-354 benchmark [1]. This scaffold's nitrogen placement at the 6-position provides optimal hinge-binding geometry with the LSD1 active site, a structural feature absent in isomeric azaindole scaffolds. The target compound serves as an advanced starting point for generating focused libraries of 6-azaindole-based LSD1 inhibitors for epigenetic oncology programs [1][2].

Purine Isostere-Based Antiproliferative Agent Discovery with Favorable Therapeutic Window

Direct comparative scaffold evaluation establishes that pyrrolo[2,3-c]pyridines achieve superior antiproliferative activity against PC-3 prostate cancer and HCT116 colon cancer cells relative to pyrrolo[3,2-d]pyrimidine and pyrazolo[4,3-d]pyrimidine isosteres, while maintaining minimal toxicity toward normal WI-38 fibroblasts [1]. The 7-chloro-4-methoxy substitution pattern further provides a synthetic handle for late-stage functionalization via cross-coupling chemistry (Suzuki, Buchwald-Hartwig) at the 7-position, enabling efficient exploration of chemical space around a potency-validated core [2]. This compound should be prioritized for hit-to-lead campaigns seeking purine-mimetic antiproliferative agents with intrinsic selectivity advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.